methyl octadeca-8,11-diynoate
Description
Properties
CAS No. |
18202-23-8 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-8,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |
InChI Key |
PTNIMRRTTQLUQW-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Synonyms |
8,11-Octadecadiynoic acid methyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl octadeca-8,11-diynoate can be synthesized through several methods. One common approach involves the esterification of 8,11-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of methyl 8,11-octadecadiynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-8,11-diynoate undergoes reactions characteristic of acetylenic compounds and esters:
-
Hydrogenation : Selective reduction of triple bonds to double or single bonds.
-
Oxidation : Formation of hydroxy and keto derivatives.
-
Substitution : Addition of halogens or other electrophiles.
-
Cyclization : Formation of cyclic structures under specific conditions.
Table 1: Key Reactions and Conditions
| Reaction Type | Reagents/Catalysts | Conditions | Major Products |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C or PtO₂ | 25–60°C, 1–3 atm H₂ | Partially saturated esters (cis-alkenes) or fully saturated derivatives. |
| Oxidation | SeO₂, t-BuOOH | Aqueous dioxane, 60–80°C | Methyl 8-oxo-octadec-11(E)-en-9-ynoate, methyl 8-hydroxy-octadec-11E-en-9-ynoate. |
| Halogenation | Br₂, Cl₂ | UV light, 0–5°C | Di-halogenated derivatives (e.g., 8,11-dibromo-octadecanoate). |
| Cyclization | Acidic or basic media | Reflux in THF or DCM | Cyclic ethers or lactones (observed in analogous diynoates). |
Mechanistic Insights
-
Hydrogenation : Catalytic H₂ adds syn to triple bonds, yielding cis-alkenes with Lindlar catalyst or alkanes under vigorous conditions.
-
Oxidation : Selenium dioxide mediates allylic oxidation, forming keto groups, while t-BuOOH facilitates hydroxylation.
-
Electrophilic Addition : Halogens add across triple bonds via anti-Markovnikov pathways, stabilized by ester electron-withdrawing effects.
Table 2: Reactivity Comparison with Analogous Compounds
Challenges and Optimization
-
Selectivity : Competing reactions (e.g., over-oxidation) require precise control of stoichiometry and temperature.
-
Catalyst Poisoning : Sulfur-containing reagents deactivate noble metal catalysts during hydrogenation.
Scientific Research Applications
Biochemical Research
Methyl octadeca-8,11-diynoate is utilized in biochemical studies as a substrate for various enzymatic reactions. Its unique structure allows researchers to investigate the mechanisms of enzyme catalysis involving acetylenic compounds. For example, studies have shown its potential as a model compound for understanding lipid metabolism and the biosynthesis of complex lipids .
Agriculture and Pest Control
In agricultural research, this compound has been studied for its potential role as a natural pesticide or insect repellent. Its chemical properties may allow it to disrupt the mating behaviors of certain pest species, thus serving as an eco-friendly alternative to synthetic pesticides . Research indicates that compounds with similar structures can affect insect pheromone signaling pathways, suggesting potential applications in integrated pest management strategies .
Material Science
The compound's acetylenic groups provide opportunities for polymerization reactions, leading to the development of new materials with enhanced properties. This compound can be used as a monomer in the synthesis of high-performance polymers and composites that exhibit improved thermal stability and mechanical strength .
Case Study 1: Enzymatic Reactions
A study published in a peer-reviewed journal demonstrated the use of this compound as a substrate for lipase enzymes. The research focused on the enzyme kinetics and product formation rates when using this compound. The findings indicated that the compound was effectively hydrolyzed by lipases, providing insights into fatty acid metabolism .
Case Study 2: Insect Behavior Modification
Another study explored the effects of this compound on moth species' mating behaviors. The researchers applied this compound in field trials to assess its efficacy in disrupting mating patterns through pheromone mimicry. Results showed a significant reduction in mating success among treated populations compared to controls, highlighting its potential as a biological pest control agent .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism by which methyl 8,11-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The presence of triple bonds allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl octadeca-8,11-diynoate with analogous esters and fatty acid derivatives, focusing on structural features, physicochemical properties, and biological relevance.
Structural Analogues
Methyl Octadeca-8,11-dienoate (C₁₉H₃₄O₂)
- Structure : Contains conjugated double bonds (C=C) at positions 8 and 11 instead of triple bonds.
- Properties: Higher molecular weight (294.47 g/mol) due to fewer hydrogen deficiencies. Exhibits a longer retention time (37.7) in gas chromatography compared to the diynoate, reflecting differences in volatility and polarity .
Methyl-8-oxo-17-octadecene-9,11-diynoate (C₂₀H₂₈O₃)
- Structure: Features an oxo group at position 8 and a double bond at position 17, in addition to the 9,11-diynoate system.
- Properties: Lower abundance (0.19%) in plant extracts like Schisandra chinensis essential oils, indicating specialized biosynthetic pathways .
8-Oxo-9,11-octadecadiynoic Acid Methyl Ester (C₁₉H₂₈O₃)
- Structure : Includes an oxo group at position 8 alongside the diyne system.
- Properties : CAS 75125-35-8; synthetic or rare natural occurrence. The oxo group may increase electrophilicity, affecting reactivity in organic synthesis .
Physicochemical Properties
Key Observations :
- Volatility: this compound’s lower retention time compared to methyl octadeca-8,11-dienoate suggests higher volatility, likely due to reduced intermolecular interactions from linear triple bonds .
- Reactivity: The diyne system in this compound is more reactive toward cycloaddition or polymerization than dienes or saturated esters .
Q & A
Q. What guidelines ensure ethical and reproducible data sharing for studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
